Methyl 4-methyl-3-((4-(pyrazin-2-yl)pyrimidin-2-yl)amino)benzoate

PKM2 inhibition Cancer metabolism Kinase profiling

Choose CAS 1207665‑71‑1 to streamline your kinase inhibitor library synthesis. This ≥98% pure methyl ester is a direct surrogate for the radotinib carboxylic acid intermediate, enabling one‑step amide diversification without separate hydrolysis or pre‑activation. Its favorable hydrolysis kinetics, relative to the ethyl ester RADO‑007, cut cycle times and reduce by‑products, directly addressing cost‑of‑goods in scale‑up. Ideal for BCR‑ABL, PDGFR, and PKM2 programs, it provides a well‑defined input quality that minimizes purification bottlenecks and ensures reproducibility in 50‑ to 500‑compound libraries.

Molecular Formula C17H15N5O2
Molecular Weight 321.33 g/mol
Cat. No. B8268371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-methyl-3-((4-(pyrazin-2-yl)pyrimidin-2-yl)amino)benzoate
Molecular FormulaC17H15N5O2
Molecular Weight321.33 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)OC)NC2=NC=CC(=N2)C3=NC=CN=C3
InChIInChI=1S/C17H15N5O2/c1-11-3-4-12(16(23)24-2)9-14(11)22-17-20-6-5-13(21-17)15-10-18-7-8-19-15/h3-10H,1-2H3,(H,20,21,22)
InChIKeyXAUFRDIUEMFYLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Methyl-3-((4-(pyrazin-2-yl)pyrimidin-2-yl)amino)benzoate: A Pyrazinyl–Pyrimidine Ester Building Block for Targeted Kinase Inhibitor Discovery & Synthesis


Methyl 4-methyl-3-((4-(pyrazin-2-yl)pyrimidin-2-yl)amino)benzoate (CAS 1207665‑71‑1) is a heterocyclic benzoate ester that shares the pyrazin‑2‑yl–pyrimidin‑2‑yl‑amino pharmacophore found in the clinically approved BCR‑ABL inhibitor radotinib [1]. This methyl ester serves as a protected synthetic equivalent of the corresponding carboxylic acid (CAS 926038‑16‑6) and an alternative to the ethyl ester intermediate RADO‑007 that appears in published radotinib manufacturing routes [2], making it a versatile starting material for amide‑coupled kinase inhibitor libraries.

Why Methyl 4-Methyl-3-((4-(pyrazin-2-yl)pyrimidin-2-yl)amino)benzoate Cannot Be Replaced by Common Analogs in Synthesis or Screening Cascades


Closely related esters within this chemotype—such as the ethyl ester RADO‑007 or the free carboxylic acid—are not functionally interchangeable with the methyl ester in many research workflows. The methyl ester offers a distinct balance of steric bulk and hydrolytic reactivity that governs reaction kinetics in subsequent amide‑bond‑forming steps, while the free acid requires pre‑activation or coupling reagents that can complicate purification [1]. Furthermore, commercially available methyl ester lots (≥98% purity) provide a well‑defined input quality that can reduce by‑product formation relative to in‑house hydrolysis of the ethyl ester, a key consideration for library synthesis and reaction‑scale reproducibility .

Quantitative Differentiation Evidence for Methyl 4-Methyl-3-((4-(pyrazin-2-yl)pyrimidin-2-yl)amino)benzoate


PKM2 Inhibitory Activity: A Biochemically Measured Anchor Point Distinct from BCR‑ABL‑Focused Analogs

In a biochemical inhibition assay, the methyl ester exhibited an IC50 of 2,000 nM against human pyruvate kinase M2 (PKM2), while the structurally similar ethyl ester RADO‑007 and the benzamide drug radotinib have not been reported to show measurable PKM2 activity at comparable concentrations [1]. This differential activity suggests the methyl ester may engage the PKM2 active site through interactions that are attenuated or absent in the larger ester or benzamide congeners.

PKM2 inhibition Cancer metabolism Kinase profiling

Ester Hydrolysis Rate: Methyl Ester Offers Faster Deprotection Kinetics Relative to Ethyl Ester RADO‑007 Under Alkaline Conditions

The methyl ester undergoes alkaline hydrolysis to the carboxylic acid significantly faster than the ethyl ester RADO‑007 owing to reduced steric hindrance at the carbonyl carbon. This has been demonstrated in the radotinib synthesis route, where the ethyl ester requires prolonged NaOH treatment for complete conversion [1]. By analogy, the methyl ester is expected to shorten hydrolysis time by approximately 30–50% under identical conditions (class‑level inference based on established ester reactivity trends) [2].

Ester hydrolysis Kinetic comparison Synthetic intermediate

Commercial Purity Benchmarking: ≥98% HPLC Purity Reduces By‑Product Burden Relative to In‑Situ Generated Acid Intermediates

Commercially sourced Methyl 4-methyl-3-((4-(pyrazin-2-yl)pyrimidin-2-yl)amino)benzoate is supplied at ≥98% purity (HPLC) , whereas the corresponding carboxylic acid obtained by in‑house hydrolysis of the ethyl ester often contains residual starting material, hydrolytic by‑products, and inorganic salts that depress effective purity to 90–95% range without additional purification . This purity differential directly impacts the yield and impurity profile of downstream amide‑coupling products.

Purity comparison Procurement specification

Differentiated Kinase‑Selectivity Fingerprint: Weak JAK2 and c‑KIT Activity Suggests a Cleaner Ancillary Profile Than Radotinib

BindingDB data for the methyl ester show a Ki of 3,200 nM against JAK2 and a Ki >4,000 nM against c‑KIT [1]. In contrast, radotinib—the benzamide bearing the identical pyrazinyl‑pyrimidine core—potently inhibits BCR‑ABL (IC50 = 34 nM) and also suppresses c‑KIT with a much lower IC50 (literature range 10–100 nM) [2]. The >100‑fold weaker c‑KIT engagement of the methyl ester relative to radotinib indicates that the ester functionality modulates kinase selectivity, potentially reducing hematopoietic toxicity risks in cellular assays.

Kinase selectivity Off‑target profiling c‑KIT JAK2

Best‑Fit Application Scenarios for Methyl 4-Methyl-3-((4-(pyrazin-2-yl)pyrimidin-2-yl)amino)benzoate Procurement


Focused Kinase‑Inhibitor Library Synthesis via Parallel Amide Coupling

The methyl ester serves as a pre‑activated carboxylic acid surrogate that can be directly converted to a diverse array of amides using amine coupling partners under mild conditions, bypassing the need for separate ester hydrolysis. This one‑step diversification strategy is ideal for generating 50‑ to 500‑compound libraries targeting the BCR‑ABL, PDGFR, or PKM2 axes, where the ≥98% purity of the commercial methyl ester minimizes purification bottlenecks [1].

Metabolic‑Stability Probing of the Ester Motif in Cellular Models

Because the methyl ester can act as a prodrug‑like entity that undergoes intracellular esterase‑mediated hydrolysis to the active carboxylic acid, it is suitable for cellular pharmacokinetic/pharmacodynamic (PK/PD) studies that compare the ester and acid forms. The documented PKM2 IC50 of 2,000 nM provides a biochemical benchmark for correlating cellular target engagement [1], while the weak c‑KIT and JAK2 activity reduces confounding cytotoxicity in hematopoietic cell lines [2].

Process‑Chemistry Route Scouting for Radotinib‑Class Generics

For generic‑drug or active‑pharmaceutical‑ingredient (API) development teams, the methyl ester offers an alternative entry point to the same carboxylic acid intermediate used in radotinib synthesis. The faster alkaline hydrolysis kinetics relative to the ethyl ester RADO‑007 [1] can shorten cycle times and reduce impurity formation during scale‑up, directly addressing cost‑of‑goods and regulatory starting‑material specifications.

Biochemical Profiling of Pyrazinyl‑Pyrimidine Scaffold Kinase Selectivity

The methyl ester can be submitted to broad‑panel kinase screens to map the selectivity fingerprint of the pyrazinyl‑pyrimidine core without interference from the benzamide tail of radotinib. The known weak JAK2 and c‑KIT engagement (Ki > 3,000 nM) [1] provides an initial selectivity baseline against which new analogs can be benchmarked, accelerating the identification of compounds with cleaner ancillary kinase profiles.

Quote Request

Request a Quote for Methyl 4-methyl-3-((4-(pyrazin-2-yl)pyrimidin-2-yl)amino)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.